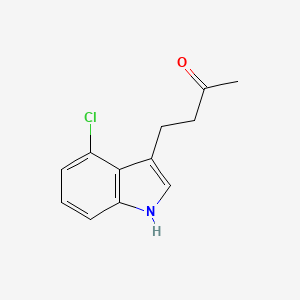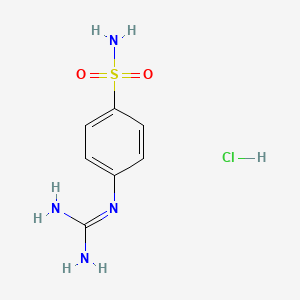
4-Guanidinobenzenesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Guanidinobenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C7H11ClN4O2S and a molecular weight of 250.71 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Guanidinobenzenesulfonamide hydrochloride typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are commonly used as guanidylating agents in this process. Industrial production methods may involve the use of coupling reagents or metal-catalyzed guanidylation .
Analyse Des Réactions Chimiques
4-Guanidinobenzenesulfonamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Guanidinobenzenesulfonamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst . In biology, it has been studied for its potential as a DNA minor groove binder and kinase inhibitor . In medicine, it has shown promise as an α2-adrenoceptor antagonist . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mécanisme D'action
The mechanism of action of 4-Guanidinobenzenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to form hydrogen bonds and exhibit high basicity, which allows it to interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their binding to DNA and proteins .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C7H11ClN4O2S |
|---|---|
Poids moléculaire |
250.71 g/mol |
Nom IUPAC |
2-(4-sulfamoylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C7H10N4O2S.ClH/c8-7(9)11-5-1-3-6(4-2-5)14(10,12)13;/h1-4H,(H4,8,9,11)(H2,10,12,13);1H |
Clé InChI |
SIHCHPRMFQXMPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(N)N)S(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



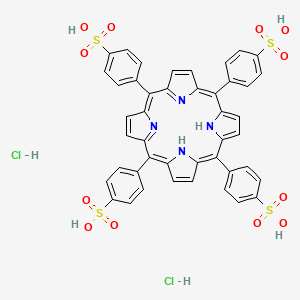
![methyl (3S,7R,11R,16R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B15145922.png)
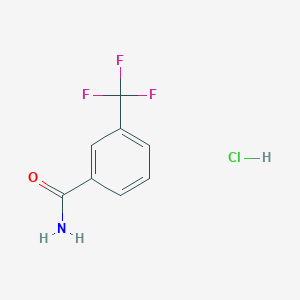

![tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B15145955.png)
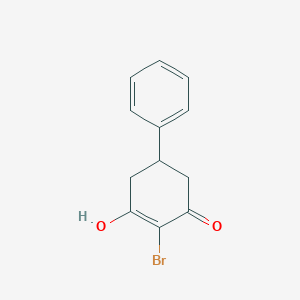
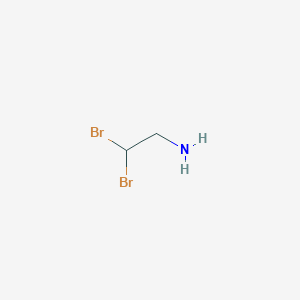
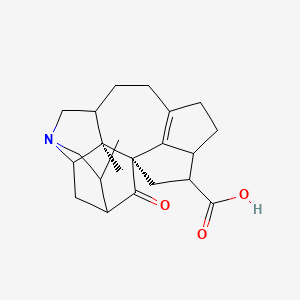
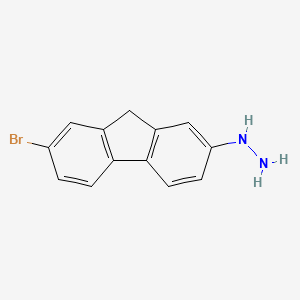
![(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate](/img/structure/B15145985.png)
![4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15145990.png)

